molecular formula C20H22BrNO6 B4546148 4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B4546148
M. Wt: 452.3 g/mol
InChI Key: RYKZCUHCGNAYTE-UHFFFAOYSA-N
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Description

4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with a unique structure that includes multiple methoxy groups and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one typically involves multiple steps. One common method starts with the preparation of 2-bromo-4,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions to introduce the quinoline ring and additional methoxy groups. The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxyphenethylamine
  • 2-Bromo-4,5-dimethoxybenzyl alcohol
  • 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Uniqueness

4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one is unique due to its combination of a quinoline ring with multiple methoxy groups and a bromine atom. This structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO6/c1-24-14-6-10(12(21)8-15(14)25-2)11-7-17(23)22-13-9-16(26-3)19(27-4)20(28-5)18(11)13/h6,8-9,11H,7H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKZCUHCGNAYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
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4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
4-(2-bromo-4,5-dimethoxyphenyl)-5,6,7-trimethoxy-3,4-dihydroquinolin-2(1H)-one

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